Benzyl 2-(dibenzylamino)-3-phenylpropanoate
Description
Benzyl 2-(dibenzylamino)-3-phenylpropanoate (CAS 111138-83-1) is a chiral ester derivative of phenylalanine, characterized by its N,N-dibenzylamino and benzyl ester functional groups. Its molecular formula is C₃₀H₂₉NO₂, with a molecular weight of 435.56 g/mol and a density of 1.142 g/cm³ . This compound is frequently utilized as an intermediate in peptide synthesis and chiral resolution studies due to its stereochemical stability and protective group compatibility .
Key physical properties include:
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-(dibenzylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGXYJGAZOTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180684-58-6 | |
| Record name | N,N-Bis(phenylmethyl)phenylalanine phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180684-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of S-Phenylalanine Derivatives
The most widely documented method begins with S-phenylalanine , leveraging its inherent chirality to ensure enantiomeric purity in the final product.
Procedure :
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N,N-Dibenzylation : S-Phenylalanine is treated with benzyl bromide in a biphasic system of aqueous potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). This step introduces two benzyl groups to the amino moiety, yielding S-2-(N,N-dibenzylamino)-3-phenylpropanoic acid .
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Esterification : The carboxylic acid is converted to its benzyl ester using benzyl bromide under reflux conditions. This step achieves benzyl 2-(dibenzylamino)-3-phenylpropanoate with a reported yield of 58–69% after flash chromatography (hexane/ethyl acetate, 10:1).
Critical Parameters :
Reductive Amination of α-Keto Esters
An alternative route employs reductive amination to install the dibenzylamino group (Figure 1).
Procedure :
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Condensation : Methyl 2-oxo-3-phenylpropanoate reacts with benzylamine in methanol under reflux, forming an imine intermediate.
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Reduction : Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine, followed by N-benzylation with benzyl bromide to yield the dibenzylated product.
Yield : This method achieves 74% yield after column chromatography (10% ethyl acetate/hexane).
Advantages :
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Avoids harsh basic conditions required for direct alkylation.
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Compatible with acid-sensitive substrates.
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Mechanistic Note : The alkylation proceeds via an SN2 mechanism , where benzyl bromide attacks the deprotonated amine of S-phenylalanine.
Stereochemical Control
The chiral center at C2 is preserved through:
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Inversion-free conditions : Lithium aluminum hydride (LiAlH₄) reduction of the ester intermediate proceeds without racemization.
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Low-temperature Swern oxidation : Converts the alcohol to the aldehyde while retaining configuration.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation | 58–69 | >95 | High stereochemical fidelity. | Requires toxic benzyl bromide. |
| Reductive Amination | 74 | 90 | Mild conditions. | Additional benzylation step. |
Emerging Techniques :
-
Flow chemistry : Reduces reaction time by 40% via continuous benzyl bromide addition.
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Enzymatic resolution : Lipases selectively hydrolyze undesired enantiomers, improving ee >99%.
Applications in Target Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the ester group is a primary reaction pathway, influenced by acidic or basic conditions.
Acidic Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄ in aqueous ethanol), the ester bond cleaves to yield 2-(dibenzylamino)-3-phenylpropanoic acid and benzyl alcohol.
Conditions :
-
Temperature: 60–80°C
-
Catalyst: 1M HCl
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Yield: 85–90%
Basic Hydrolysis (Saponification)
In alkaline media (e.g., NaOH or KOH), hydrolysis produces the sodium/potassium salt of the acid.
Conditions :
Table 1: Hydrolysis Reaction Comparison
| Condition | Reactants | Products | Yield |
|---|---|---|---|
| Acidic | HCl, H₂O, ethanol | Acid + benzyl alcohol | 85–90% |
| Basic | NaOH, H₂O, ethanol | Sodium salt + benzyl alcohol | 75–80% |
Hydrogenolysis
The compound undergoes catalytic hydrogenolysis to remove benzyl protecting groups, critical in peptide synthesis.
Debenzylation
Using palladium catalysts (Pd/C or Pd(OH)₂), all three benzyl groups are cleaved under H₂:
Reaction :
\text{C}_{30}\text{H}_{29}\text{NO}_2 + 3\text{H}_2 \rightarrow \text{C}_9\text{H}_{11}\text{NO}_2 + 3\text{C}_7\text{H}_8}
Conditions :
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Catalyst: 10% Pd/C
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Pressure: 1 atm H₂
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Solvent: THF or methanol
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Yield: 70–75%
Nucleophilic Substitution
The dibenzylamino group participates in substitution reactions with electrophiles.
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields tertiary amines:
Conditions :
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Base: K₂CO₃
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Solvent: Acetonitrile
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Temperature: 60°C
-
Yield: 60–65%
Acylation
Acetyl chloride or anhydrides acylate the amine under mild conditions:
Conditions :
Ester Interchange (Transesterification)
The benzyl ester group undergoes transesterification with alcohols (e.g., methanol) under acidic or enzymatic catalysis:
Reaction :
Conditions :
Catalytic Studies
Kinetic studies reveal pseudo-first-order behavior in hydrolysis, with activation energies of 45–60 kJ/mol, depending on solvent polarity.
Scientific Research Applications
Biomedical Research Applications
Benzyl 2-(dibenzylamino)-3-phenylpropanoate is primarily utilized as an inducer in cell culture and molecular biology experiments. Its role in facilitating specific biochemical reactions makes it valuable for studying cellular mechanisms and developing therapeutic agents.
Drug Synthesis
In the pharmaceutical industry, this compound serves as a chiral synthetic intermediate for various pharmaceuticals, including enzyme inhibitors and drug ligands. Its chirality is crucial for the biological activity of synthesized compounds.
Applications in Drug Development
- Enzyme Inhibitors : The compound has been used to enhance selectivity for specific phosphatases in cyclic peptide inhibitors, suggesting potential therapeutic applications against cancer .
- Synthetic Intermediate : It is involved in synthesizing drugs that require specific stereochemistry for efficacy.
Cosmetics Industry
The compound is also used in cosmetic formulations due to its beneficial properties that enhance product efficacy and stability. Its incorporation into skincare products is attributed to its ability to improve skin texture and hydration.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- A study on cyclic peptide inhibitors demonstrated that this compound enhances selectivity for phosphatases, indicating potential applications in cancer therapy .
- Investigations into its use as a protective group in peptide synthesis showed improved yields and efficiency compared to traditional protective groups .
Notable Research Insights
- Anticonvulsant Activity : Research into functionalized derivatives has indicated that modifications of similar compounds can yield significant anticonvulsant activities .
- Neuroactive Properties : Studies using zebrafish models have revealed that related compounds exhibit potent neuroactive properties, suggesting potential clinical applications .
Mechanism of Action
The mechanism of action of Benzyl 2-(dibenzylamino)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The introduction of fluorine (e.g., in ) enhances electrophilicity but reduces thermal stability compared to the parent compound.
- Protective Groups: tert-Butoxycarbonyl (Boc) groups (e.g., ) improve solubility in organic solvents but require acidic deprotection, unlike the stable dibenzylamino group .
Key Observations :
- The target compound’s synthesis achieves higher yields (78%) compared to tripeptide derivatives (30–56%), likely due to fewer stereochemical complications .
- PPA-mediated cyclization (e.g., ) is harsh and less selective than alkylation methods, limiting its applicability to thermally stable substrates.
Notes
Biological Activity
Benzyl 2-(dibenzylamino)-3-phenylpropanoate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound is characterized by its intricate structure, which includes a dibenzylamino group attached to a phenylpropanoate backbone. This configuration is crucial for its interaction with biological targets.
Anticonvulsant Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticonvulsant properties. For instance, derivatives of N'-benzyl 2-amino acetamides have shown promising results in maximal electroshock seizure (MES) models, with effective doses (ED50) ranging from 13 to 21 mg/kg, outperforming traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) . This suggests that this compound may possess similar or enhanced anticonvulsant activity.
Interaction with Ion Channels
The mechanism of action for related compounds often involves modulation of ion channels, particularly sodium channels. Studies have shown that select compounds promote sodium channel slow inactivation and inhibit Na+ currents at low micromolar concentrations . This pathway is critical for reducing neurological hyperexcitability, indicating that this compound may also affect ion channel dynamics.
Inhibition of Signaling Pathways
In cancer research, the inhibition of key signaling pathways such as EGFR/PI3K/Akt/mTOR has been observed with related compounds. For instance, certain derivatives exhibited dual inhibitory activity on both EGFR and PI3Kβ, suggesting a multifaceted approach to targeting cancer cells . This highlights the potential for this compound to engage similar pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the dibenzylamino group and phenylpropanoate backbone can significantly influence the compound's potency and selectivity. For example, substituents on the aromatic rings can enhance or diminish biological activity depending on their electronic properties .
Case Studies and Research Findings
- Anticonvulsant Efficacy : A study demonstrated that specific N-benzyl derivatives showed enhanced anticonvulsant activity compared to established drugs, suggesting a novel class of compounds for seizure management .
- Cytotoxic Effects : In vitro studies indicated that certain derivatives had IC50 values comparable to known anticancer agents, warranting further investigation into their therapeutic potential against various malignancies .
- Mechanistic Insights : Research into related compounds has provided insights into their mechanisms, including ion channel modulation and pathway inhibition, which are critical for developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 2-(dibenzylamino)-3-phenylpropanoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via N-alkylation or O-alkylation reactions. For example, benzyl esterification of protected amino acids (e.g., L-phenylalanine derivatives) using benzyl halides or alcohols under basic conditions (e.g., NaH, DMF) is common . Optimization involves adjusting stoichiometry (e.g., excess benzyl bromide), reaction time (12–24 hours), and temperature (0°C to room temperature). Monitoring via TLC and purification by column chromatography (silica gel, hexane/EtOAc) are critical for yield improvement.
| Key Reaction Parameters |
|---|
| Reagents: Benzyl bromide, NaH |
| Solvent: DMF or THF |
| Yield Range: 30–67% |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : and NMR in CDCl or DMSO-d to confirm stereochemistry and substituent integration (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Absorption bands for ester C=O (~1740 cm) and amine N-H (~3300 cm) .
- Mass Spectrometry : ESI-TOF MS to verify molecular weight (e.g., [M+H] at m/z 458.2 for CHNO) .
- Melting Point : Typically 132–210°C, depending on stereoisomer purity .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer : Contradictions may arise from solvent effects or dynamic processes (e.g., rotamer interconversion). Strategies include:
- Variable Temperature NMR : To slow conformational changes and clarify splitting patterns .
- COSY/NOESY : Identify through-space correlations for stereochemical assignments .
- Deuterated Solvent Comparison : Test in CDCl vs. DMSO-d to assess hydrogen bonding impacts .
Q. What strategies improve enantiomeric purity during synthesis?
- Methodological Answer :
-
Chiral Auxiliaries : Use Boc-protected amino acids (e.g., Boc-L-serine) to control stereochemistry .
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Chiral Chromatography : Employ HPLC with chiral columns (e.g., Chiralpak IA/IB) and hexane/IPA mobile phases .
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Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Enantiomer Separation Example Column: Chiralpak AD-H Mobile Phase: 90:10 Hexane/EtOH Retention Times: 8.2 min (R), 10.5 min (S)
Q. How can reaction mechanisms (e.g., alkylation steps) be probed experimentally?
- Methodological Answer :
- Isotopic Labeling : Use -labeled benzyl halides to track bond formation via NMR .
- Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to distinguish SN1 vs. SN2 pathways .
- DFT Calculations : Model transition states to predict regioselectivity in multi-site alkylation .
Q. What analytical approaches validate the compound’s stability under storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., free amine or benzoic acid) .
- LC-MS/MS : Detect trace impurities (e.g., dibenzylamine at m/z 198.1) .
Data Contradiction Analysis Example
- Issue : Lower-than-expected yields (30% vs. 56%) in tripeptide coupling .
- Root Cause : Competing side reactions (e.g., epimerization at chiral centers).
- Solution :
- Use coupling agents (e.g., HATU) with lower racemization risk.
- Reduce reaction temperature to 0°C and shorten coupling time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
